molecular formula C29H42 B054791 9,9-Di-n-octylfluorene CAS No. 123863-99-0

9,9-Di-n-octylfluorene

Cat. No.: B054791
CAS No.: 123863-99-0
M. Wt: 390.6 g/mol
InChI Key: RXACYPFGPNTUNV-UHFFFAOYSA-N
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Description

9,9-Di-n-octylfluorene is a fluorene derivative with two n-octyl chains attached at the 9-position of the fluorene core. This structural modification enhances solubility in organic solvents while preserving the π-conjugated backbone, making it a critical building block for conjugated polymers like poly(this compound) (PFO) . PFO exhibits unique optoelectronic properties, including efficient blue electroluminescence and tunable chain conformations (e.g., β-phase formation), which are pivotal for applications in organic light-emitting diodes (OLEDs), lasers, and single-walled carbon nanotube (SWNT) dispersion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9,9-Di-n-octylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9,9-Di-n-octylfluorene in optoelectronic devices involves the emission of light through electroluminescence. When an electric field is applied, electrons and holes recombine in the emissive layer, resulting in the emission of light. The molecular structure of this compound allows for efficient charge transport and high photoluminescence quantum yield, making it an effective material for light-emitting applications .

Comparison with Similar Compounds

Substituent-Driven Modifications

Key fluorene derivatives and their structural distinctions:

Compound Substituents Key Synthetic Features Reference
9,9-Di-n-octylfluorene n-Octyl groups at 9-position Enhanced solubility, β-phase formation
9,9-Dioctyl-2,7-diethynylfluorene (M2) Ethynyl groups at 2,7-positions Extended conjugation via ethynyl linkers; synthesized via KOH-mediated deprotection in THF
2,7-Dithienyl-9,9-dioctylfluorene (3) Thiophene at 2,7-positions Electron-rich thiophene enhances charge transport; Stille coupling with Pd catalysts
2,7-Bis(5-bromothiophen-2-yl)-9,9-di-n-octylfluorene (4) Brominated thiophene at 2,7-positions Bromine enables further functionalization (e.g., Suzuki coupling); synthesized via N-bromosuccinimide bromination

Key Insight : Ethynyl and thiophene substituents extend conjugation or modify electronic properties, while bromine facilitates cross-coupling reactions for polymer synthesis .

Optical and Electronic Properties

Photoluminescence and β-Phase Formation

  • This compound (PFO) : Exhibits a β-phase conformation when processed with alkyl additives or solvents, leading to a red-shifted emission (435 nm → 460 nm) and enhanced photoluminescence quantum yield (PLQY) .
  • Thiophene Derivatives: Compound 3 shows broader absorption (300–450 nm) due to thiophene’s electron-rich nature, but β-phase formation is less pronounced compared to PFO .
  • Copolymers (PFO–Py vs. PFO–BT) :
    • PFO–Py (pyridine copolymer): Selectively disperses large-diameter SWNTs (1.15–1.38 nm) with near-infrared (NIR) emission (1500–1600 nm) .
    • PFO–BT (benzothiadiazole copolymer): Broader SWNT dispersion range but less selective for telecom wavelengths .

Charge Transport

  • PFO β-phase : Higher charge carrier mobility (10⁻³ cm²/V·s) due to ordered chain packing, critical for OLED efficiency .
  • Thiophene Derivatives : Improved hole transport (10⁻² cm²/V·s) attributed to thiophene’s planar structure and strong intermolecular interactions .

Application-Specific Performance

OLEDs and Electroluminescence

  • PFO β-phase : Achieves pure-blue electroluminescence (CIE coordinates: 0.16, 0.07) with external quantum efficiency (EQE) up to 4.5% .
  • Thiophene-Based Polymers : Red-shifted emission (green-yellow) limits use in blue OLEDs but suits white-light emission systems .

SWNT Dispersion

  • PFO–Py : Superior selectivity for (13,5), (14,3), and (10,8) SWNTs, ideal for telecom applications .
  • PFO–BT : Disperses wider SWNT diameters but lacks spectral purity .

Lasing and Photonics

  • PFO β-phase : Enables optically pumped lasing with threshold energies < 1 µJ/cm², leveraging its high gain and low optical loss .

Biological Activity

9,9-Di-n-octylfluorene (F8) is a member of the polyfluorene family, known for its applications in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. This compound exhibits unique photophysical properties due to its conjugated structure, which has been extensively studied for its biological activity and interactions at the molecular level.

This compound is characterized by its fluorene backbone with two n-octyl side chains. This structure contributes to its solubility in organic solvents and its ability to form various phases, including crystalline and amorphous states. The molecular formula is C22H30C_{22}H_{30}, with a molecular weight of 302.48 g/mol.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound, including:

  • Intramolecular Interactions : Studies have demonstrated the existence of intramolecular CH/π interactions within poly(9,9-dialkylfluorenes), which enhance their photophysical properties. These interactions have been confirmed using nuclear magnetic resonance (NMR) spectroscopy, revealing significant shifts in proton signals indicative of such interactions .
  • Phase Formation : The β phase formation in poly(this compound) has been linked to its electronic properties. The incorporation of dibenzothiophene (DBT) into the polymer matrix affects the β phase stability, demonstrating that structural modifications can influence biological activity related to electronic applications .
  • Self-Doping Mechanism : Research indicates that self-dopant formation in poly(this compound) can lead to enhanced charge transport properties. This self-doping mechanism allows for efficient energy transfer and charge trapping, which is crucial for applications in electroluminescent devices .

Case Study 1: Photophysical Properties

A study examined the photophysical properties of poly(this compound) and its copolymers. The results indicated that the introduction of different co-monomers could tune the emission characteristics significantly. For instance, copolymers with varying percentages of dibenzothiophene showed a linear decrease in β phase emission with increasing DBT content .

Case Study 2: Chiral Aggregation

Another research focused on the chiral aggregation behavior of poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-biphenyl]. The study found that solvent chirality could induce mirror-symmetry-breaking effects in these polymers, resulting in enhanced circular dichroism (CD) signals. This phenomenon is attributed to non-covalent interactions that stabilize specific conformations within the polymer chains .

Data Tables

PropertyValue/Observation
Molecular FormulaC22H30C_{22}H_{30}
Molecular Weight302.48 g/mol
SolubilitySoluble in organic solvents
Intramolecular InteractionCH/π interactions detected via NMR
Phase StabilityDependent on co-monomer content (DBT)

Q & A

Basic Research Questions

Q. What are the established synthesis methods for poly(9,9-di-n-octylfluorene) (PFO) and its derivatives?

PFO derivatives are synthesized via acyclic diene metathesis (ADMET) polymerization using monomers like 2,7-divinyl-9,9-di-n-octylfluorene, yielding polymers with trans-regular backbones and terminal vinyl groups . Alternatively, Suzuki-Miyaura cross-coupling enables functionalization of dibromo-PFO precursors with boronic acid derivatives (e.g., 4-carboxymethylphenylboronic acid) for applications in optoelectronics or bioconjugation .

Q. How can the β-phase transition in PFO thin films be characterized experimentally?

The β-phase transition, an order-disorder transition (ODT), is analyzed using:

  • X-ray diffraction (XRD) : Identifies crystalline packing changes (e.g., orthorhombic unit cell: a = 2.56 nm, b = 2.34 nm, c = 3.32 nm) .
  • Photoluminescence (PL) spectroscopy : Reveals vibronic subbands (199 meV and 158 meV at 25 K) and Huang-Rhys coupling parameters (~0.7) .
  • Temperature-dependent studies : Avrami modeling confirms one-dimensional nucleation kinetics for β-phase growth .

Q. What solvent systems optimize PFO processing for film morphology and optoelectronic performance?

Solvent properties (polarity, boiling point) critically influence polymer chain conformation. For example:

  • High-boiling solvents (e.g., 1,3,5-trichlorobenzene) enable epitaxial crystallization, producing oriented crystalline domains .
  • Alkyl additives (e.g., octane) in processing solutions promote β-phase formation by modifying chain packing .

Advanced Research Questions

Q. How can β-phase formation in PFO be systematically controlled for stable blue electroluminescence?

  • Alkyl additive processing : Blending PFO with alkyl chains (e.g., octane) during film deposition enhances β-phase content, improving photoluminescence quantum yield (PLQY) by ~30% .
  • Thermal annealing protocols : Extended low-temperature annealing (e.g., 100°C for 24 hrs) promotes conformational relaxation from the amorphous α-phase to the ordered β-phase .

Q. What methodologies detect triplet exciton dynamics in PFO-based optoelectronic devices?

  • PdTPP phosphorescent sensor : Meso-tetratolylporphyrin-Pd (PdTPP) blended with PFO films enables non-perturbative detection of triplet excitons via delayed phosphorescence (decay time >100 µs) .
  • Photoinduced absorption (PIA) spectroscopy : Measures triplet-triplet absorption bands at 1.4–1.6 eV, correlating with exciton dissociation efficiency .

Q. How does directional epitaxial crystallization improve PFO thin-film crystallinity?

  • Crystallizable solvent templating : 1,3,5-Trichlorobenzene acts as a solvent above 63°C and a crystallographic template below, aligning PFO chains into single-crystal-like lamellae with preferred (001) orientation .
  • Dark-field TEM imaging : Confirms coalescence of nanocrystalline domains into axialites during annealing (210°C, cooling rate 0.5°C/min) .

Q. What mechanisms underlie self-dopant formation in PFO for efficient electroluminescence?

  • Dipping method : Immersing PFO films in acetone induces oxidative doping via ambient oxygen, forming polaronic states that enhance conductivity (up to 10⁻³ S/cm) and electroluminescence stability .

Q. How do structural variations in PFO derivatives correlate with optoelectronic properties?

  • Quantitative structure-property relationships (QSPR) : Correlate alkyl side-chain length with aggregation-induced emission (AIE) behavior. For example, n-octyl groups reduce interchain quenching, increasing PLQY by 40% compared to shorter chains .
  • DFT calculations : Predict HOMO/LUMO levels (e.g., -5.3 eV/-2.1 eV for PFO) to guide donor-acceptor pairing in organic solar cells .

Q. What strategies enable covalent functionalization of PFO for biosensing applications?

  • Carbodiimide coupling : Activates carboxylic acid-terminated PFO derivatives (e.g., 2,7-bis(4-phenylcarboxylic acid)-PFO) with N-hydroxysuccinimide (NHS), enabling conjugation to amine-modified oligonucleotides .
  • PAGE purification : Isolates monofunctionalized PFO-DNA conjugates (e.g., 20% denaturing gels) with >95% purity .

Q. How do crystalline packing defects impact charge transport in PFO-based devices?

  • TEM/SAED analysis : Dislocations in orthorhombic lattices (space group P212121) create trap states, reducing hole mobility (from 10⁻³ cm²/Vs to 10⁻⁵ cm²/Vs) .
  • Grazing-incidence XRD : Maps texture gradients in shear-oriented films, linking (010) plane alignment to anisotropic conductivity .

Properties

IUPAC Name

9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXACYPFGPNTUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123864-00-6
Record name Poly(9,9-dioctylfluorene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123864-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70584145
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123863-99-0
Record name 9,9-Dioctyl-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123863-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 9,9-di-n-octylfluorene-2,7-di(ethyleneboronate) (monomer (1)), R=n-octyl, 15.8 g, 29.49 mmol), 2,7-dibromo-9,9-di-n-octylfluorene (16.18 g, 29.49 mmol, (monomer (2)), R=n-octyl) in toluene (130 mL) under nitrogen is added Aliquat® 336 (1.5 g, 3.7 mmol), tetrakis(triphenylphosphine)palladium (0.18 g, 0.15 mmol), and 2M aqueous sodium carbonate (50 mL, 100 mmol). The mixture is stirred vigorously and heated at gentle reflux for 2 hours when a viscous reaction mixture is observed. An additional 50 mL of toluene is added and the reaction continued for another 15 hours. Sixty mL of toluene is then added to the very viscous reaction mixture and the heating and stirring are continued for 9 more hours. At the end of this period, the polymer is capped by adding 2 g of phenyl ethyleneboronate followed by heating for 15 hours, and one gram of bromobenzene followed by heating for 5 hours. The reaction mixture is cooled to about 60° C. and is added slowly to a stirred solution of 3 L of methanol and 300 mL of deionized water. The fibrous polymer is collected by filtration and is washed successively with methanol (500 mL), deionized water (200mL), and methanol (800 mL), and then dried in vacuum at 60° C. for 10 hours. The polymer weighed 23 g (100% yield). The inherent viscosity of the polymer is 1.50 dL/g. Molecular weight measurement by gel permeation chromatography shows a Mw of 148,00 g/mole, Mn of 47,980 g/mole relative to polystyrene standards. The spectral characteristics of the polymer are consistent with the structure: ##STR7##
Quantity
50 mL
Type
reactant
Reaction Step One
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1.5 g
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catalyst
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0.18 g
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catalyst
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0 (± 1) mol
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solvent
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50 mL
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solvent
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[Compound]
Name
9,9-di-n-octylfluorene 2,7-di(ethyleneboronate)
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
monomer ( 1 )
Quantity
0 (± 1) mol
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reactant
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16.18 g
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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130 mL
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solvent
Reaction Step Four
[Compound]
Name
phenyl ethyleneboronate
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
1 g
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reactant
Reaction Step Six
Quantity
3 L
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reactant
Reaction Step Seven
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300 mL
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Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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